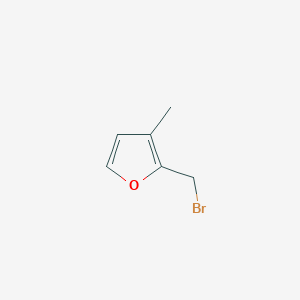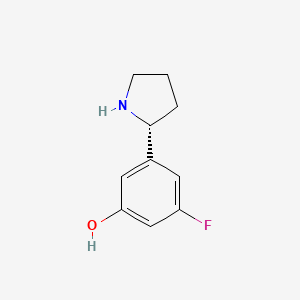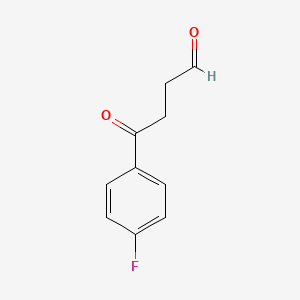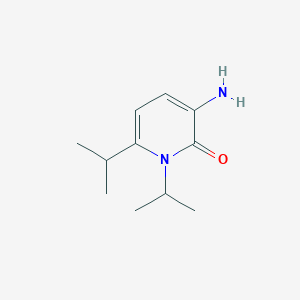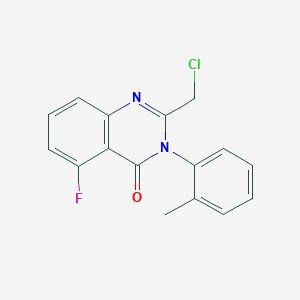
Pyridoxine3,4-dipalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridoxine 3,4-dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a molecule that is more stable and fat-soluble compared to its parent compound. Pyridoxine 3,4-dipalmitate is primarily used in cosmetic formulations due to its stability and solubility in oils and fats .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 3,4-dipalmitate involves the esterification of pyridoxine with palmitic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of pyridoxine 3,4-dipalmitate involves the use of large reactors where pyridoxine and palmitic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through crystallization or distillation to obtain pyridoxine 3,4-dipalmitate in high purity .
化学反应分析
Types of Reactions: Pyridoxine 3,4-dipalmitate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, pyridoxine 3,4-dipalmitate can be hydrolyzed back to pyridoxine and palmitic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize pyridoxine 3,4-dipalmitate, leading to the formation of various oxidation products.
Major Products: The major products formed from these reactions include pyridoxine, palmitic acid, and various oxidation or reduction derivatives of pyridoxine .
科学研究应用
Pyridoxine 3,4-dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Pyridoxine 3,4-dipalmitate is studied for its role in cellular metabolism and its potential as a bioactive compound.
作用机制
Pyridoxine 3,4-dipalmitate exerts its effects primarily through its conversion to pyridoxine in the body. Pyridoxine is then phosphorylated to form pyridoxal 5’-phosphate, an active coenzyme involved in numerous biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitter synthesis, and the production of hemoglobin . The compound’s fat-solubility enhances its absorption and bioavailability, making it more effective in topical applications .
相似化合物的比较
- Pyridoxine 3,4-dibutyrate
- Pyridoxine 3,4-dioctanoate
- Pyridoxine 3,4-dilaurate
Comparison: Pyridoxine 3,4-dipalmitate is unique among its analogs due to its higher molecular weight and longer fatty acid chains, which confer greater fat-solubility and stability. This makes it particularly suitable for use in cosmetic formulations where stability and solubility in oils are crucial .
属性
分子式 |
C40H73NO7 |
|---|---|
分子量 |
680.0 g/mol |
IUPAC 名称 |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |
InChI |
InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |
InChI 键 |
LKEIHUMFMSASHK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


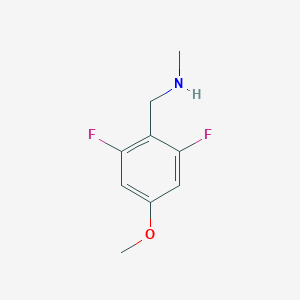
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)

![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
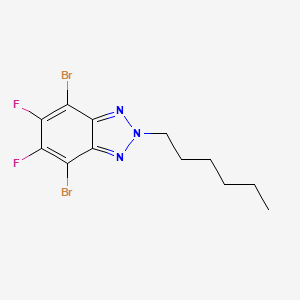

![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

